Thalidomide-O-amido-C3-NH2 TFA

Übersicht

Beschreibung

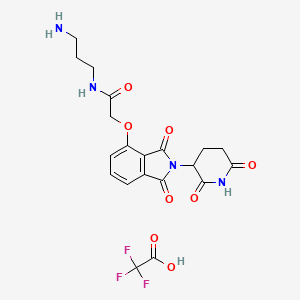

Thalidomide-O-amido-C3-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for its ability to target and degrade specific proteins within cells, making it a valuable tool in the study of protein function and regulation.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Thalidomid-O-amido-C3-NH2 (TFA) beinhaltet die Konjugation eines Cereblon-Liganden, der von Thalidomid abgeleitet ist, mit einem AlkylC3-Linker, der eine terminale Aminogruppe trägt . Die Reaktionsbedingungen erfordern typischerweise eine kontrollierte Umgebung, um die Stabilität und Reinheit des Endprodukts zu gewährleisten. Der Prozess umfasst mehrere Schritte, einschließlich der Schutz- und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsschritten, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Thalidomid-O-amido-C3-NH2 (TFA) folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und beinhaltet oft automatisierte Systeme zur Reaktionsüberwachung und Produktreinigung. Die Verbindung wird unter strengen Qualitätskontrollmaßnahmen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thalidomid-O-amido-C3-NH2 (TFA) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern und so ihre Reaktivität und Eigenschaften beeinflussen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Reduktion zu reduzierten Formen der Verbindung mit unterschiedlicher Reaktivität führen kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Thalidomide-O-amido-C3-NH2 TFA has a broad spectrum of applications across different scientific domains:

1. Chemistry

- Chemical Reactions : It is utilized to study chemical reactions and mechanisms, particularly focusing on protein degradation pathways.

- Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, allowing researchers to explore its reactivity and potential derivatives.

2. Biology

- Protein Function Investigation : It aids in understanding protein functions and regulations within cellular processes.

- Cellular Mechanisms : The compound's interaction with cereblon facilitates studies on cellular mechanisms involving protein degradation.

3. Medicine

- Therapeutic Development : this compound is pivotal in developing therapeutic strategies targeting specific proteins for degradation. This approach holds promise for treating various diseases, including cancers and autoimmune disorders .

- Anti-inflammatory Applications : It has demonstrated potential anti-inflammatory effects, modulating immune responses relevant for autoimmune disease treatments.

4. Industry

- Research Reagents Production : The compound is employed in producing research reagents that study protein interactions and functions.

Case Study 1: Targeted Protein Degradation

In a recent study, this compound was utilized to develop PROTACs targeting specific oncogenic proteins in cancer cells. The results indicated significant reductions in target protein levels, leading to decreased cell proliferation and increased apoptosis in vitro.

Case Study 2: Autoimmune Disease Treatment

Another investigation focused on the anti-inflammatory properties of this compound in models of autoimmune diseases. The compound effectively modulated immune responses, showing potential as a therapeutic agent for conditions such as rheumatoid arthritis.

Wirkmechanismus

Thalidomide-O-amido-C3-NH2 (TFA) exerts its effects through the targeted degradation of specific proteins. The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, and recruits target proteins for ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective removal of proteins from cells, providing a powerful tool for studying protein function and regulation.

Vergleich Mit ähnlichen Verbindungen

Lenalidomide: Another cereblon ligand used in PROTAC technology, with similar applications in protein degradation.

Pomalidomide: A derivative of Thalidomide with enhanced activity and specificity for cereblon.

Thalidomide: The parent compound from which Thalidomide-O-amido-C3-NH2 (TFA) is derived, used in various therapeutic applications.

Uniqueness: Thalidomide-O-amido-C3-NH2 (TFA) is unique in its specific design for use in PROTAC technology, incorporating a cereblon ligand and an alkylC3 linker with a terminal amine group. This design allows for efficient conjugation to target proteins and effective protein degradation, making it a valuable tool in research and therapeutic development .

Biologische Aktivität

Thalidomide-O-amido-C3-NH2 TFA is a synthesized compound that has garnered significant attention due to its unique biological activity, particularly in the context of targeted protein degradation and therapeutic applications. This article will explore its biological mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical formula: C20H21F3N4O8. It functions as an E3 ligase ligand-linker conjugate, incorporating a thalidomide-based cereblon ligand. This structure facilitates its role in PROTAC (Proteolysis-Targeting Chimera) technology, which targets specific proteins for degradation rather than mere inhibition. The compound binds to cereblon, a crucial component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins by the proteasome.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : The compound modulates immune responses, showing potential applications in treating autoimmune diseases. It selectively inhibits tumor necrosis factor-alpha (TNF-α) production, thereby reducing inflammation .

- Antitumor Properties : this compound has demonstrated efficacy against various cancers, particularly multiple myeloma. Its mechanism involves the degradation of proteins that promote tumor growth and survival .

- Immunomodulation : The compound enhances T cell activity and shifts cytokine production towards a Th2 profile, which is beneficial in certain immune-related disorders .

Comparative Analysis with Related Compounds

The following table compares this compound with other thalidomide derivatives:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Thalidomide | Parent compound with immunomodulatory effects | Historical significance; teratogenicity concerns |

| Lenalidomide | Enhanced potency against multiple myeloma | Improved efficacy and safety profile |

| Pomalidomide | Another derivative used in hematological malignancies | Greater stability and efficacy |

| CC-220 | Selective cereblon ligand | Targets specific transcription factors |

| This compound | Unique linker design for PROTAC technology | Versatile conjugation possibilities |

Case Studies and Research Findings

- Targeted Protein Degradation :

- Immunomodulatory Effects :

- Clinical Applications :

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6.C2HF3O2/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;3-2(4,5)1(6)7/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTNKIORKNBBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.